An In-depth Technical Guide to 2-Octanamidoacetic Acid: Core Properties and Scientific Applications
An In-depth Technical Guide to 2-Octanamidoacetic Acid: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Octanamidoacetic acid, an N-acyl amino acid more commonly known as Capryloyl Glycine or N-Octanoylglycine, is a synthetic molecule derived from the acylation of glycine with caprylic acid.[1][2] Initially recognized for its utility in the cosmetics industry as a skin and hair conditioning agent, surfactant, and preservative, emerging research has illuminated its diverse biological activities.[3][4][5] This technical guide provides a comprehensive analysis of the fundamental chemical and physical properties of 2-Octanamidoacetic acid, detailed synthesis and analytical methodologies, and an in-depth exploration of its mechanisms of action, including its roles as an antimicrobial agent and an inhibitor of key enzymes such as 5-alpha-reductase and ornithine decarboxylase. This document aims to serve as a foundational resource for researchers and professionals in drug development and the broader life sciences, fostering a deeper understanding of this multifaceted compound and its potential therapeutic applications.
Core Chemical and Physical Properties
2-Octanamidoacetic acid is a white to off-white crystalline powder with a chemical structure that confers both lipophilic and hydrophilic characteristics, making it a versatile molecule in various formulations.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [2] |
| Molecular Weight | 201.26 g/mol | [2] |
| CAS Number | 14246-53-8 | [2] |
| IUPAC Name | 2-(octanoylamino)acetic acid | |
| Synonyms | Capryloyl Glycine, N-Octanoylglycine | [3] |
| Melting Point | 109 °C | [6] |
| Solubility | Very lightly soluble in water. Soluble in ethanol. | [3] |
| pKa | Expected to be around 2.34 (based on the carboxylic acid group of glycine) | [7] |
Structural Formula:
Synthesis and Manufacturing
The synthesis of 2-Octanamidoacetic acid is typically achieved through a Schotten-Baumann reaction, which involves the acylation of glycine with octanoyl chloride in an alkaline aqueous solution.[8] This method is a well-established and scalable process for producing N-acyl amino acids.
Representative Synthesis Protocol
This protocol outlines a laboratory-scale synthesis of 2-Octanamidoacetic acid.
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Octanoyl chloride
-
Acetone
-
Hydrochloric acid (HCl)
-
Ether
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve glycine (0.15 mol) and sodium hydroxide (0.3 mol) in 50 ml of water with stirring.
-
In a separate flask, dissolve octanoyl chloride (0.15 mol) in 50 ml of acetone.
-
Add the octanoyl chloride solution dropwise to the glycine solution with vigorous stirring over a period of 1 hour.
-
Continue to stir the reaction mixture for an additional hour at room temperature.
-
Concentrate the mixture to dryness under reduced pressure to obtain a white solid.
-
Boil the solid with ether (3 x 150 ml) and filter.
-
Wash the combined ethereal layers with brine (150 ml).
-
Dry the ether layer over sodium sulfate, filter, and concentrate under vacuum to yield the final product.
Industrial Manufacturing Considerations
On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness. The process involves careful control of reaction parameters such as temperature, pH, and stoichiometry. Purification often involves recrystallization or chromatographic techniques to meet the high-purity standards required for cosmetic and potential pharmaceutical applications.
Biological Activity and Mechanisms of Action
2-Octanamidoacetic acid exhibits a range of biological activities, primarily attributed to its ability to interact with cellular membranes and inhibit specific enzymes.
Antimicrobial Properties
2-Octanamidoacetic acid demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[3] This property is particularly relevant in its use as a preservative in cosmetic formulations and for its application in products targeting acne and dandruff.[9]
Mechanism of Action: The antimicrobial action is primarily due to the caprylic acid moiety, which disrupts the lipid bilayer of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[10] While specific Minimum Inhibitory Concentration (MIC) values are not extensively published in peer-reviewed literature, its effectiveness in controlling microbial growth is well-documented in cosmetic science.[3] The glycine component, in some contexts, has been shown to enhance the efficacy of certain antibiotics by acting on carboxypeptidases involved in bacterial cell wall synthesis.[11]
Sebum Regulation and 5-Alpha-Reductase Inhibition
A key application of 2-Octanamidoacetic acid in dermatology is its ability to regulate sebum production, making it a valuable ingredient in formulations for oily and acne-prone skin.[3] This effect is attributed to its inhibition of 5-alpha-reductase.[4]
Signaling Pathway: 5-alpha-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[2] DHT is a primary stimulant of sebaceous gland activity. By inhibiting 5-alpha-reductase, 2-Octanamidoacetic acid reduces the local production of DHT in the skin, thereby decreasing sebum secretion.[2][12] One study reported that at a concentration of 0.5-1.0%, it can inhibit 5-alpha-reductase by 50-100%.[4]
The regulation of sebogenesis is also linked to the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARγ, which is involved in the differentiation and lipid production of sebocytes.[11][13][14] While direct evidence linking 2-Octanamidoacetic acid to PPAR modulation is still emerging, the broader class of N-acyl amino acids is known to interact with various receptors and signaling pathways, suggesting a potential area for further investigation.[8][15]
Caption: Mechanism of sebum regulation by 2-Octanamidoacetic acid.
Ornithine Decarboxylase Inhibition and Hair Growth Regulation
Recent studies have highlighted the potential of 2-Octanamidoacetic acid in regulating hair growth through the inhibition of ornithine decarboxylase (ODC1).[5][10][16]
Mechanism of Action: ODC1 is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[17][18] In hair follicles, ODC1 activity is crucial for hair growth.[19] By inhibiting ODC1, 2-Octanamidoacetic acid can reduce the rate of hair growth. A clinical study demonstrated that a cream containing 4% capryloyl glycine significantly inhibited ODC1 activity by 35.1 ± 0.5% and was effective in reducing hypertrichosis.[5][16][19][20]
Caption: Inhibition of Ornithine Decarboxylase (ODC1) by 2-Octanamidoacetic acid.
Analytical Methodologies
Accurate quantification of 2-Octanamidoacetic acid in raw materials and finished products is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
HPLC-UV/CAD Method for Impurity Analysis
A robust method for the analysis of amino acids and their derivatives involves HPLC coupled with Ultraviolet (UV) and Charged Aerosol Detection (CAD).[21] This approach is advantageous as it does not require the often error-prone derivatization steps common in amino acid analysis.
Representative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[12]
-
Mobile Phase: An aqueous solution of 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate, adjusted to pH 2.5 with phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
This method allows for the simultaneous detection and quantification of 2-Octanamidoacetic acid and potential impurities, such as unreacted glycine and caprylic acid.
LC-MS/MS for Bioanalysis
For the quantification of 2-Octanamidoacetic acid in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. This technique is particularly useful for pharmacokinetic studies and for measuring endogenous levels of N-acyl amino acids.
Safety and Toxicology
2-Octanamidoacetic acid has a favorable safety profile for its use in cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including capryloyl glycine, are safe as used in cosmetics when formulated to be non-irritating.[3][8]
-
Acute Oral Toxicity: Low.[7]
-
Dermal Irritation: Non-irritating at typical use concentrations.[8]
-
Genotoxicity: In vitro studies have shown no evidence of genotoxicity.[8]
-
Sensitization: While generally considered safe, there have been isolated case reports of allergic contact dermatitis.[20][22]
Current and Future Applications
The primary application of 2-Octanamidoacetic acid is in the cosmetics and personal care industry, where it is utilized in a wide range of products including cleansers, moisturizers, anti-acne treatments, and anti-dandruff shampoos.[3][10]
The broader class of N-acyl amino acids, to which 2-Octanamidoacetic acid belongs, is gaining recognition as a family of lipid signaling molecules with diverse physiological roles.[8][15] These molecules have been shown to modulate G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[8] This opens up possibilities for the therapeutic application of N-acyl amino acids in a variety of conditions, including metabolic disorders, inflammation, and neurological diseases.[8][15]
Future research into 2-Octanamidoacetic acid could focus on:
-
Elucidating the precise molecular targets and signaling pathways it modulates.
-
Conducting detailed kinetic studies of its enzyme inhibitory activities.
-
Exploring its potential in non-cosmetic therapeutic areas, leveraging the known signaling roles of N-acyl amino acids.
-
Developing novel drug delivery systems to enhance its efficacy for specific applications.
Conclusion
2-Octanamidoacetic acid is a well-characterized molecule with established applications in the cosmetic industry, underpinned by its multifunctional properties as a skin and hair conditioner, surfactant, and antimicrobial agent. Its demonstrated ability to inhibit 5-alpha-reductase and ornithine decarboxylase provides a strong scientific basis for its use in sebum-regulating and hair growth-modulating products. As research into the broader family of N-acyl amino acids continues to uncover their significant roles in physiological signaling, 2-Octanamidoacetic acid stands out as a compound with potential for further exploration in dermatological and other therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the basic properties and potential of this versatile molecule.
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